molecular formula C11H9F3N4O2S B2353870 BRM/BRG1 ATP Inhibitor-1 CAS No. 2270879-17-7

BRM/BRG1 ATP Inhibitor-1

Cat. No.: B2353870
CAS No.: 2270879-17-7
M. Wt: 318.27
InChI Key: CKYCAIAVJIFWPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of SWI/SNF Chromatin Remodeling Complexes and Their Catalytic Subunits BRM and BRG1

The SWItch/Sucrose Non-Fermentable (SWI/SNF) complexes are a family of multi-subunit protein complexes that are highly conserved across eukaryotes. mdpi.comfrontiersin.org These complexes utilize the energy from ATP hydrolysis to alter the structure of chromatin, thereby influencing gene expression and the stability of the genome. frontiersin.orgfrontiersin.org

Role of SWI/SNF in Chromatin Remodeling and Gene Expression

The primary function of SWI/SNF complexes is to modulate chromatin accessibility. frontiersin.org They achieve this by sliding, ejecting, or repositioning nucleosomes, the fundamental units of chromatin. frontiersin.organnualreviews.org This remodeling activity facilitates the access of transcription factors and other regulatory proteins to DNA, which is essential for processes like transcription, DNA replication, and repair. annualreviews.orgportlandpress.com The activity of SWI/SNF complexes can be influenced by histone modifications, and the complexes themselves can recognize these modifications, such as acetylated histones, through specialized domains like bromodomains. portlandpress.com The dynamic regulation of gene expression by SWI/SNF is critical for a wide range of cellular processes, including cell differentiation and responses to environmental stimuli. frontiersin.organnualreviews.org

Mutually Exclusive Nature of BRM (SMARCA2) and BRG1 (SMARCA4) ATPases

At the core of the mammalian SWI/SNF complexes is a catalytic subunit with ATPase activity, which is either Brahma (BRM), encoded by the SMARCA2 gene, or Brahma-related gene 1 (BRG1), encoded by the SMARCA4 gene. mdpi.comacs.org These two proteins are mutually exclusive, meaning that a given SWI/SNF complex will contain either BRM or BRG1, but not both. acs.orgpnas.org This exclusivity gives rise to different subtypes of SWI/SNF complexes with potentially distinct functions. mdpi.comfrontiersin.org Although highly similar, BRM and BRG1 can have both overlapping and unique roles in regulating gene expression. pnas.org

Rationale for Targeting BRM/BRG1 ATPase Activity in Disease

The critical role of SWI/SNF complexes in maintaining normal cellular function makes their dysregulation a significant factor in various diseases, most notably cancer.

SWI/SNF Complex Alterations in Cancer

Mutations in the genes encoding the subunits of SWI/SNF complexes are found in approximately 20% of all human cancers, making them one of the most frequently mutated families of chromatin regulators. mdpi.comfrontiersin.orgnih.gov These mutations often lead to a loss of function and are implicated in the initiation and progression of a wide array of cancers, including those of the lung, ovary, kidney, and colorectum, as well as melanoma and rhabdoid tumors. mdpi.comnih.govnih.govcarislifesciences.com For instance, mutations in ARID1A are common in ovarian clear cell carcinomas, while PBRM1 mutations are frequent in clear-cell renal cell carcinoma. nih.gov The loss of function of specific SWI/SNF subunits can disrupt normal gene expression patterns, leading to oncogenic programs. mdpi.com

Emergence of BRM/BRG1 as Therapeutic Targets

The high frequency of SWI/SNF mutations in cancer has highlighted these complexes as promising therapeutic targets. mdpi.com A particularly compelling strategy is based on the concept of synthetic lethality. mdpi.com In cancers that have a loss-of-function mutation in one of the ATPase subunits, such as SMARCA4 (BRG1), the cancer cells often become dependent on the remaining paralog, SMARCA2 (BRM), for their survival and proliferation. pnas.orgnih.gov This dependency creates a vulnerability that can be exploited therapeutically. pnas.org By inhibiting the ATPase activity of the remaining BRM-containing complexes, it is possible to selectively kill cancer cells with BRG1 mutations, while having a lesser effect on normal cells where both subunits are functional. pnas.org This has led to the development of inhibitors targeting the ATPase activity of BRM and BRG1 as a potential treatment for certain cancers. acs.orgnih.gov

Historical Context and Development of BRM/BRG1 ATP Inhibitor-1

The recognition of the synthetic lethal relationship between BRG1 and BRM in certain cancers spurred the search for small molecules that could inhibit their ATPase activity. acs.org Prior to the development of ATPase inhibitors, research efforts had focused on targeting other domains of the SWI/SNF complex, such as the bromodomains, with molecules like PFI-3. mdpi.comnih.gov However, inhibiting the core enzymatic function of the complex offered a more direct approach.

This compound, also referred to as compound 14 in some literature, was developed as an orally active, allosteric dual inhibitor of both BRM and BRG1 ATPase activity. medchemexpress.com Another notable inhibitor that has progressed to clinical trials is FHD-286, which was discovered through high-throughput screening and subsequent optimization. acs.orgnih.gov This compound also acts as a potent, allosteric dual inhibitor of BRM and BRG1. acs.orgnih.gov The development of these inhibitors has provided powerful research tools to probe the functions of SWI/SNF complexes and has opened new avenues for targeted cancer therapy. biosynth.comacs.org Preclinical studies have shown that these inhibitors can suppress the growth of cancer cells, particularly those with mutations in SWI/SNF subunits. acs.orgascopubs.orgaacrjournals.org For example, FHD-286 has demonstrated anti-tumor activity in models of acute myeloid leukemia and uveal melanoma and is currently being evaluated in Phase 1 clinical trials. nih.govresearchgate.netresearchgate.net

Chemical Synthesis and Allosteric Inhibition Mechanism

The discovery and development of this compound stemmed from a focused chemical synthesis and optimization program. biosynth.comresearchgate.net It is not a naturally occurring compound but is the product of targeted medicinal chemistry efforts.

The inhibitor, formally named N-[3-(difluoromethyl)-5-isothiazolyl]-N′-[2-fluoro-5-(hydroxymethyl)-4-pyridinyl]-urea, was developed through the optimization of an initial lead compound. researchgate.netcaymanchem.com Its chemical structure and properties are well-defined, providing a solid foundation for its use in precise biochemical and cellular assays.

Table 1: Chemical Properties of this compound

Property Value
CAS Number 2270879-17-7 biosynth.comcaymanchem.com
Molecular Formula C₁₁H₉F₃N₄O₂S biosynth.comcaymanchem.com
Molecular Weight 318.28 g/mol biosynth.com
Formal Name N-[3-(difluoromethyl)-5-isothiazolyl]-N′-[2-fluoro-5-(hydroxymethyl)-4-pyridinyl]-urea caymanchem.com

| Purity | ≥98% caymanchem.com |

The molecule functions through an allosteric inhibition mechanism. medchemexpress.comacs.orgcaymanchem.comnih.gov Instead of competing with ATP at the catalytic binding site, it binds to a different, distinct site on the ATPase enzyme. nih.gov This binding event induces a conformational change in the protein, which in turn suppresses the ATPase activity of both BRM and BRG1. nih.gov By inhibiting the enzyme's ability to hydrolyze ATP, the inhibitor effectively halts the energy-dependent process of chromatin remodeling, thereby modulating gene expression. biosynth.com

This dual inhibition is exceptionally potent, with research demonstrating high efficacy against both target enzymes. medchemexpress.comtargetmol.comcaymanchem.comadooq.comabmole.com

Table 2: Inhibitory Activity of this compound

Target IC₅₀ (Median Inhibitory Concentration)
BRM (SMARCA2) <0.005 µM (<5 nM) medchemexpress.comtargetmol.comabmole.com

| BRG1 (SMARCA4) | <0.005 µM (<5 nM) medchemexpress.comtargetmol.comabmole.com |

Initial Characterization as a Research Tool

This compound was rapidly characterized as an invaluable research tool for probing the functions of the SWI/SNF complex. acs.orgbiosynth.com Its primary utility lies in its ability to pharmacologically mimic the genetic depletion of BRM and BRG1, allowing for detailed studies into the consequences of inhibiting SWI/SNF's catalytic activity. researchgate.net

Initial characterization studies focused on its effects in various cancer cell lines, particularly those with mutations in the SMARCA4 (BRG1) gene. biorxiv.orgresearchgate.net These BRG1-deficient cancers often exhibit a dependency on the remaining BRM subunit for survival, a concept known as synthetic lethality. researchgate.net The inhibitor serves as a critical tool to explore this dependency.

Research has shown that the inhibitor can downregulate the expression of BRM-dependent genes. medchemexpress.comcaymanchem.com For example, it effectively inhibits the expression of Keratin 80 (KRT80) in specific lung cancer cell lines. medchemexpress.comcaymanchem.com Furthermore, its anti-proliferative effects have been quantified in various cell models, demonstrating its on-target cellular activity. medchemexpress.commedchemexpress.com

Table 3: Cellular Activity of this compound in Research Assays

Cell Line Assay AAC₅₀ (Absolute AC₅₀) Reference
H1299 KRT80 Gene Expression Inhibition 0.01 µM medchemexpress.commedchemexpress.com
RERF-LC-AI KRT80 Gene Expression Inhibition 0.01 µM medchemexpress.comcaymanchem.commedchemexpress.com
SKMEL5 Cell Proliferation Inhibition 0.004 µM medchemexpress.commedchemexpress.com

| SBC-5 | Cell Proliferation Inhibition | >10 µM | medchemexpress.commedchemexpress.com |

Advanced characterization efforts have employed genome-wide transcriptional and chromatin profiling techniques, such as ATAC-Seq, to provide further evidence of its mechanism. researchgate.net These studies confirmed that pharmacological treatment with the inhibitor induces specific changes in chromatin accessibility and gene expression that are similar to those observed following the genetic knockdown of BRM. researchgate.net This robust validation has solidified the status of this compound as a well-characterized and reliable probe for investigating SWI/SNF biology in diverse research contexts. biorxiv.orgresearchgate.net

Compound Reference Table

Compound Name Abbreviation/Synonym
This compound Compound 14, BRM014
Brahma homolog BRM, SMARCA2
Brahma-related gene 1 BRG1, SMARCA4

Properties

IUPAC Name

1-[3-(difluoromethyl)-1,2-thiazol-5-yl]-3-[2-fluoro-5-(hydroxymethyl)pyridin-4-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O2S/c12-8-1-6(5(4-19)3-15-8)16-11(20)17-9-2-7(10(13)14)18-21-9/h1-3,10,19H,4H2,(H2,15,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYCAIAVJIFWPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)CO)NC(=O)NC2=CC(=NS2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanisms of Action of Brm/brg1 Atp Inhibitor 1

Inhibition of ATP Hydrolysis by BRM and BRG1

The primary mechanism of action of BRM/BRG1 ATP Inhibitor-1 is the direct inhibition of the ATP hydrolysis (ATPase) activity of both BRM and BRG1 proteins. biosynth.comsmolecule.com This enzymatic activity is essential for the function of the SWI/SNF complex, which utilizes the energy from ATP hydrolysis to remodel chromatin. By blocking this step, the inhibitor effectively halts the complex's ability to alter nucleosome positioning and accessibility of DNA to transcription factors and other regulatory proteins. biosynth.commolbiolcell.org

Impact on SWI/SNF-Mediated Chromatin Remodeling

The inhibition of ATP hydrolysis by this compound directly impairs the chromatin remodeling functions of the SWI/SNF complex. biosynth.combiorxiv.org This disruption has been shown to have several downstream effects:

Altered Chromatin Accessibility: Treatment with dual BRM/BRG1 inhibitors leads to rapid changes in chromatin accessibility at numerous regulatory regions in the genome. biorxiv.orgelifesciences.org This indicates that the continuous catalytic activity of the SWI/SNF complex is necessary to maintain an "open" chromatin state at these sites. biorxiv.org

Reduced Nucleosome Sliding: Biochemical assays have demonstrated that these inhibitors can significantly reduce the nucleosome sliding activity of the SWI/SNF complex. smolecule.com

Impact on Transcription Factor Binding: The altered chromatin landscape resulting from inhibitor treatment can prevent the binding of key transcription factors to their target DNA sequences. elifesciences.org

Influence on the Transcriptional Landscape of the Cell

By impeding SWI/SNF-mediated chromatin remodeling, this compound significantly influences the transcriptional landscape of the cell. biosynth.com This leads to the downregulation of specific gene expression programs. nih.govfocusbiomolecules.com For instance, studies in acute myeloid leukemia (AML) have shown that these inhibitors can downregulate genes associated with oncogenic pathways, including the well-established BRG1 target, MYC. aacrjournals.orgbiorxiv.orgnih.gov The transcriptional changes induced by the inhibitor are often consistent with those observed following the genetic knockdown of both BRM and BRG1. aacrjournals.org

Allosteric Inhibition Mechanism

This compound functions as an allosteric inhibitor. medchemexpress.comnih.govfocusbiomolecules.comresearchgate.netacs.orgtargetmol.comadooq.com This means that it does not bind directly to the ATP-binding pocket (the active site) of the BRM and BRG1 enzymes. Instead, it binds to a different site on the protein, inducing a conformational change that ultimately prevents ATP hydrolysis at the active site. This allosteric mode of action contributes to the inhibitor's specificity and potency.

Dual Inhibition of BRM and BRG1 ATPase Activity

A key characteristic of this inhibitor is its ability to potently inhibit both BRM and BRG1 with high efficacy, exhibiting IC50 values of less than 0.005 µM for both enzymes. medchemexpress.comtargetmol.comadooq.com This dual inhibitory activity is significant because BRM and BRG1 are closely related and often have redundant or compensatory functions within the cell. nih.gov

Comparison with Selective BRM or BRG1 Inhibition

The development of dual inhibitors has been crucial for understanding the combined roles of BRM and BRG1. While selective inhibitors for either BRM or BRG1 are being explored, the dual inhibition approach has revealed that targeting both ATPases is often necessary to achieve a significant biological effect in certain contexts. aacrjournals.orgbiorxiv.org For example, in some cancer cell lines, sensitivity to the inhibitor is much greater than what is observed with the knockdown of either BRG1 or BRM alone. aacrjournals.orgnih.gov This suggests that in these cases, the two proteins can compensate for each other, and only the inhibition of both can effectively shut down SWI/SNF-dependent processes.

Recent research has also focused on developing selective BRM inhibitors, with the aim of potentially improving safety margins in therapeutic applications. aacrjournals.org

Genetic Studies on Dual Knockdown Phenocopying Inhibitor Effects

Genetic studies have provided strong evidence supporting the on-target effects of dual BRM/BRG1 inhibitors. It has been demonstrated that the simultaneous genetic knockdown (e.g., using shRNA) of both BRM and BRG1 recapitulates, or "phenocopies," the cellular effects observed with the inhibitor. aacrjournals.orgbiorxiv.orgnih.gov For instance, in certain leukemia cell lines that are not sensitive to the individual knockdown of BRG1 or BRM, the dual knockdown of both proteins leads to a significant reduction in cell proliferation, mirroring the effect of the dual inhibitor. aacrjournals.orgbiorxiv.org These findings underscore the importance of inhibiting both catalytic subunits to overcome potential functional redundancy and effectively target the SWI/SNF complex in specific cellular contexts.

Molecular and Cellular Consequences of this compound Treatment

The inhibition of BRM/BRG1 ATPase activity by this inhibitor triggers significant changes within cancer cells, impacting chromatin accessibility, oncogenic signaling pathways, and the very identity of the cells themselves.

Perturbations in Chromatin Accessibility

Treatment with this compound leads to widespread changes in chromatin accessibility, essentially altering the landscape of the genome that is open and available for transcription. aacrjournals.orgbiorxiv.org The inhibitor has been shown to both increase and decrease accessibility at different genomic regions. biorxiv.org

Specifically, inhibition of BRG1/BRM ATPase activity has been demonstrated to reduce the accessibility of DNA at the binding sites of key transcription factors. focusbiomolecules.comtribioscience.com For instance, in acute myeloid leukemia (AML) cells, treatment with a BRM/BRG1 inhibitor reduced the accessibility of DNA to core regulatory factors like RUNX1, LMO1, and MEIS1 at the binding sites of the transcription factor PU.1. focusbiomolecules.comtribioscience.com This suggests that continuous SWI/SNF activity is necessary to keep these crucial regulatory regions open. focusbiomolecules.com

Studies using ATAC-Seq (Assay for Transposase-Accessible Chromatin with high-throughput sequencing) have confirmed that treatment with a BRM/BRG1 inhibitor, such as BRM011, induces both closing and opening of chromatin across the genome. biorxiv.org In THP-1 AML cells, a significant portion of chromatin peaks became less accessible, while a smaller but substantial portion became more accessible following treatment. biorxiv.org This indicates a global reprogramming of the chromatin landscape. The regions with altered accessibility are often associated with the binding motifs of important transcription factors, including MYC, SP1, NFAT, and MAZ, as well as hematopoietic-specific factors like EKLF, RUNX1, PU.1, and CEBPα. aacrjournals.orgbiorxiv.org

Downregulation of Oncogenic Transcriptional Networks

A primary consequence of the chromatin perturbations induced by this compound is the widespread downregulation of transcriptional networks that drive cancer cell growth and survival. aacrjournals.orgnih.gov This effect is observed across various cancer types, highlighting a consistent mechanism of action. aacrjournals.org

The MYC oncogene is a well-established target of BRG1 activity in several cancers, including AML. aacrjournals.orgnih.gov Inhibition of BRM/BRG1 has been shown to downregulate the MYC oncogenic pathway in multiple AML cell lines. aacrjournals.orgbiorxiv.org This is a critical effect, as MYC is a potent driver of cell proliferation. However, research indicates that the response to BRM/BRG1 inhibitors is not solely dependent on the downregulation of MYC expression. aacrjournals.orgbiorxiv.org While MYC mRNA transcript levels are affected, the phenotypic outcomes in cancer cells are likely a result of broader transcriptional changes. aacrjournals.orgbiorxiv.org For example, in some AML cell lines, significant downregulation of the MYC pathway was observed, while in others, the effect was less pronounced, suggesting that other pathways also play a crucial role. aacrjournals.orgbiorxiv.org

The transcription factor SPI1, also known as PU.1, is a critical regulator of normal blood cell development and is also implicated in leukemia. nih.gov BRM/BRG1 inhibitors have been shown to impact PU.1-directed gene expression programs. nih.gov While PU.1 itself can bind to its target sites in the genome without SWI/SNF activity, it requires the recruitment of the SWI/SNF complex to create an accessible chromatin environment for other essential AML regulatory factors. nih.gov

Beyond MYC and PU.1, BRM/BRG1 inhibition affects a number of other critical oncogenic signaling pathways. RNA sequencing analyses have revealed that treatment with these inhibitors leads to the downregulation of pathways such as KRAS, epithelial-mesenchymal transition (EMT), and TNFα/NFKβ. aacrjournals.orgbiorxiv.org The consistent impact on these pathways across different cancer models, including both hematopoietic and lung cancer models, suggests a fundamental role for BRG1/BRM in maintaining these oncogenic programs. aacrjournals.orgbiorxiv.org The downregulation of the KRAS pathway is particularly noteworthy, as KRAS mutations are common drivers of cancer. mdpi.com Similarly, the inhibition of the EMT pathway, which is involved in cancer cell invasion and metastasis, points to the potential of these inhibitors to affect multiple aspects of tumor progression. mdpi.com

Induction of Cellular Differentiation

A striking consequence of treating certain cancer cells with this compound is the induction of cellular differentiation. aacrjournals.orgbiorxiv.org This is particularly evident in AML, where the leukemic blast cells are often arrested in an immature, stem-like state. foghorntx.com

Treatment with BRM/BRG1 inhibitors can overcome this differentiation block, causing the AML cells to mature into more specialized cell types. postersessiononline.eufoghorntx.com For example, in preclinical models of AML, treatment with the dual BRG1/BRM inhibitor FHD-286 induced the expression of the myeloid differentiation marker CD11b. postersessiononline.eufoghorntx.com This was accompanied by morphological changes consistent with differentiation. postersessiononline.eu

Induction of Apoptosis and Cell Death

A key mechanism through which BRG1/BRM inhibitors exert their anti-cancer effects is the induction of programmed cell death, or apoptosis. aacrjournals.org In various cancer cell models, including uveal melanoma and acute myeloid leukemia, treatment with dual BRG1/BRM inhibitors leads to a significant increase in apoptotic markers. researchgate.netaacrjournals.org

The process of apoptosis is executed by a family of proteases called caspases. targetmol.com The activation of executioner caspases, such as caspase-3, leads to the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP). targetmol.comnih.gov Cleavage of PARP is a hallmark of apoptosis. nih.gov Studies have demonstrated that treatment with BRG1/BRM inhibitors results in the cleavage of both PARP and caspase-3 in sensitive cancer cell lines. aacrjournals.orgtargetmol.com This indicates that the inhibitor activates the intrinsic apoptotic pathway, leading to cell death. aacrjournals.orgtargetmol.com

Disruption of mRNA Splicing

Recent findings have highlighted a role for the SWI/SNF complex in the regulation of alternative mRNA splicing. caymanchem.com Both BRG1 and BRM can influence which exons are included or excluded from the final messenger RNA, and this can be dependent or independent of their ATPase activity. caymanchem.com Treatment with the dual BRG1/BRM inhibitor FHD-286 has been shown to disrupt mRNA splicing in AML models, which likely contributes to the observed cell growth defects. acs.orgnih.gov This suggests that by inhibiting the ATPase activity of BRG1/BRM, the inhibitor interferes with the proper processing of pre-mRNA, leading to dysfunctional proteins and cellular stress. caymanchem.comacs.orgnih.gov

Modulation of Specific Gene Expression (e.g., KRT80)

The inhibition of BRG1/BRM ATPase activity directly impacts the transcription of specific genes. One such gene that has been identified as a pharmacodynamic biomarker for inhibitor activity is Keratin 80 (KRT80). adooq.comnih.gov In BRG1-mutant cancer cells, the expression of KRT80 is dependent on the ATPase function of BRM. Treatment with this compound leads to a dose-dependent reduction in KRT80 mRNA levels. adooq.comnih.gov This specific gene expression modulation serves as a reliable indicator of the inhibitor's target engagement and biological activity within the cell.

Structural Insights into Inhibitor Binding to BRG1/BRM

This compound is characterized as an allosteric inhibitor, meaning it binds to a site on the enzyme that is distinct from the ATP-binding pocket. nih.govmedchemexpress.comcaymanchem.comadooq.com This mode of inhibition is crucial as it offers a different approach to modulating the enzyme's activity compared to competitive inhibitors that target the active site.

While the specific crystal structure of this compound (referred to as compound 14 in a key study) in complex with BRG1 or BRM is not publicly available, X-ray crystallography data for closely related compounds from the same chemical series (compounds 15 and 16) have been deposited with the Protein Data Bank under accession codes 6EG3 and 6EG2, respectively. acs.org These structures reveal that the inhibitors bind to an allosteric pocket located in the N-terminal lobe of the ATPase domain. biorxiv.org

The high degree of sequence homology between the ATPase domains of BRG1 and BRM suggests that the binding mode of the inhibitor is likely very similar for both proteins. Mutational analyses have identified specific amino acid residues within this binding pocket, such as F897 and H860 in BRM, that are critical for inhibitor binding. biorxiv.org The evolutionary conservation of the domains surrounding the binding site further underscores their functional importance. This allosteric inhibition mechanism effectively locks the enzyme in an inactive conformation, preventing the conformational changes necessary for ATP hydrolysis and chromatin remodeling.

Identification of Critical Binding Residues

The development of selective small molecule inhibitors for the ATPase domain of BRG1 and BRM has been challenging due to the high degree of similarity between the two proteins. researchgate.net However, research into a series of dual BRM/BRG1 ATPase inhibitors, including this compound (also referred to as compound 14), has provided insight into their binding mechanism. medchemexpress.comcaymanchem.com

Studies involving analogs from the same chemical series have successfully identified key amino acid residues within the binding pocket. Specifically, a co-crystal structure of an analog, BRM016, with the N-terminal lobe of the BRM ATPase domain (residues 705-960) highlighted the importance of specific residues for inhibitor binding. biorxiv.org Functional variomics screening approaches further confirmed these findings by identifying compound-resistant variants of BRM in a BRG1-mutant cancer model. biorxiv.org The key residues identified reside within the compound's binding pocket in the ATPase domain. biorxiv.org

While Tyr1497 has been identified as a critical residue for the binding of certain inhibitors to the bromodomain of BRG1, the binding of allosteric ATPase inhibitors like this compound occurs at a different site. nih.govnih.govresearchgate.net For these ATPase inhibitors, the following residues in BRM have been identified as critical.

ResidueLocationRole in Inhibition
H860 ATPase Domain (N-terminal lobe)Located in the compound binding pocket; mutation (H860R) confers resistance to the inhibitor. biorxiv.org
F897 ATPase Domain (N-terminal lobe)Located in the compound binding pocket; mutation (F897S) confers resistance to the inhibitor. biorxiv.org

These findings indicate that this compound and its analogs function as allosteric inhibitors that bind to a specific pocket within the ATPase domain, distinct from the ATP-binding site itself, to modulate the enzyme's activity. caymanchem.combiorxiv.org

Evolutionary Conservation of BRG1/BRM Domains Relevant to Inhibitor Binding

The SWI/SNF complex is evolutionarily conserved in all eukaryotes, and its catalytic ATPase subunits, BRG1 and BRM, share a high degree of homology, with approximately 86% similarity at the protein level. nih.govtandfonline.com This conservation is particularly strong in the functional domains, which is a key reason for the development of dual-target inhibitors like this compound.

The primary target of this inhibitor is the ATPase domain. This domain is part of the broader SNF2 family of ATPases and is highly conserved from yeast to humans. nih.govtandfonline.com It contains seven motifs characteristic of the DEAD helicase superfamily and is responsible for converting the energy from ATP hydrolysis into mechanical force to remodel nucleosomes. tandfonline.commdpi.com Mutations in the ATPase domain can abolish the ability of BRG1 and BRM to hydrolyze ATP and remodel chromatin. molbiolcell.org The high level of conservation in this domain across species and between the BRG1 and BRM paralogs underscores its fundamental role in cellular processes and explains why inhibitors often target both proteins. researchgate.netnih.gov

Beyond the ATPase domain, BRG1 and BRM contain several other conserved domains that are crucial for their function, though not the direct target of this specific inhibitor class. These include:

HSA Domain: The Helicase-SANT-associated (HSA) domain is critical for interactions with other subunits of the SWI/SNF complex. oup.com

Bromodomain: Located near the C-terminus, the highly conserved bromodomain binds to acetylated lysine (B10760008) residues on histone tails, which helps anchor the SWI/SNF complex to chromatin. oup.comnih.govnih.gov

AT-Hook: This motif, along with the adjacent bromodomain, can associate with DNA in a multivalent manner and is part of a module that has been conserved for over a billion years. nih.govnih.gov

The evolutionary pressure to maintain the structure and function of these domains, particularly the ATPase domain, highlights their critical importance. tandfonline.comnih.gov This conservation makes the ATPase domain a viable, albeit challenging, therapeutic target. nih.gov The development of allosteric inhibitors that bind to unique pockets within this conserved domain represents a significant advance in modulating SWI/SNF activity. acs.org

Preclinical Efficacy and Therapeutic Potential of Brm/brg1 Atp Inhibitor 1

Activity Across Diverse Cancer Cell Lines

BRM/BRG1 ATP inhibitors have been evaluated across a wide array of cancer cell lines, revealing a broad spectrum of activity. These inhibitors have demonstrated the ability to modulate leukemic transcriptional programs, leading to various phenotypic outcomes such as the induction of differentiation and apoptosis. aacrjournals.orgbiorxiv.org

Studies have indicated that hematopoietic cancer cell lines are particularly sensitive to dual BRG1/BRM ATPase inhibitors when compared to cell lines from other lineages. aacrjournals.orgbiorxiv.org This heightened sensitivity in blood cancers is a notable finding, suggesting a strong dependence of these malignancies on the SWI/SNF complex. In contrast, the response in solid tumor cell lines can be more varied. For instance, while the melanoma cell line SKMEL5 showed high sensitivity to BRM/BRG1 ATP Inhibitor-1 with an absolute AC₅₀ value of 0.004 μM, the small cell carcinoma cell line SBC-5 was significantly less sensitive, with an AC₅₀ value greater than 10 μM. medchemexpress.commedchemexpress.com This suggests that the therapeutic potential of these inhibitors may be context-dependent, with hematopoietic malignancies representing a key area of vulnerability.

Sensitivity of Cancer Cell Lines to this compound
Cell LineCancer TypeAAC₅₀ (μM)
SKMEL5Melanoma (Solid Tumor)0.004
SBC-5Small Cell Carcinoma (Solid Tumor)>10
H1299Non-Small Cell Lung Cancer (Solid Tumor)0.01 (for KRT80 gene expression)
RERF-LC-AINon-Small Cell Lung Cancer (Solid Tumor)0.01 (for KRT80 gene expression)

The anti-proliferative effects of BRM/BRG1 ATP inhibitors are consistently reported to be dose-dependent. In studies involving B-acute lymphoblastic leukemia (B-ALL) cell lines, treatment with FHD-286 resulted in decreased cell growth in a manner that correlated with the concentration of the inhibitor. ascopubs.org While all tested B-ALL cell lines, including Nalm6, REH, SEM, RS4;11, and KOPN-8, exhibited reduced proliferation at nanomolar doses, their specific sensitivities varied. ascopubs.org For example, Nalm6, REH, and SEM cells were the most sensitive, with IC₅₀ values in the low nanomolar range (2-7nM), whereas RS4;11 and KOPN-8 required higher concentrations to achieve growth inhibition (40-70nM). ascopubs.org Similarly, in solid tumor cell lines, this compound was shown to inhibit the proliferation of cancer cells in a concentration-dependent manner over a 5-day period. medchemexpress.commedchemexpress.com

Efficacy in Acute Myeloid Leukemia (AML) Models

The preclinical efficacy of BRM/BRG1 ATP inhibitors has been extensively studied in the context of AML, where the SWI/SNF complex is considered a significant dependency. researchgate.netnih.gov AML cells, including their stem/progenitor populations, rely on the activity of BRG1/BRM for their growth and survival. ashpublications.orgashpublications.orgresearchgate.netnih.gov

In vitro studies have consistently demonstrated that BRM/BRG1 ATP inhibitors can effectively inhibit the growth of AML cells and induce terminal cellular processes. Treatment with these inhibitors has been shown to overcome the differentiation block that is characteristic of AML, leading to the maturation of leukemic cells. ashpublications.orgbiorxiv.org This induction of differentiation is often accompanied by a loss of cell viability. researchgate.netresearchgate.net The molecular mechanism underlying these effects involves the modulation of key leukemic transcriptional programs. For example, inhibition of BRG1/BRM has been shown to downregulate the expression of oncogenes such as MYC, a well-established target of BRG1 activity in AML. aacrjournals.org Furthermore, these inhibitors can induce apoptosis, as evidenced by the cleavage of PARP in treated AML cell lines. aacrjournals.org The specific cellular outcome, whether it be differentiation or apoptosis, appears to be dependent on the specific AML cell line being studied. aacrjournals.orgbiorxiv.org

The anti-leukemic activity of BRM/BRG1 ATP inhibitors observed in vitro has been successfully translated into in vivo models. In xenograft models of AML, treatment with these inhibitors has led to a reduction in tumor burden and improved survival. ashpublications.orgashpublications.orgnih.gov For instance, in a patient-derived xenograft (PDX) model of AML with MLL1 rearrangement, treatment with FHD-286 demonstrated significant therapeutic efficacy. biorxiv.org Similarly, in a solid tumor xenograft model using RERF-LC-AI cells, oral administration of this compound resulted in a dose-dependent inhibition of tumor growth. medchemexpress.com Specifically, tumor growth was inhibited by 21% and 55% at doses of 7.5 mg/kg and 20 mg/kg, respectively. medchemexpress.commedchemexpress.com This was also associated with a significant reduction in the expression of KRT80, a target gene, by up to 90%. medchemexpress.commedchemexpress.com

In Vivo Efficacy of this compound in RERF-LC-AI Xenograft Model
Dose (mg/kg)Tumor Growth Inhibition (%)KRT80 Expression Inhibition (%)
7.521Not Reported
2055Up to 90

A critical aspect of the therapeutic potential of BRM/BRG1 ATP inhibitors is their ability to target the leukemia stem cell (LSC) population, which is responsible for disease initiation and relapse. ashpublications.orgashpublications.orgresearchgate.net Treatment with FHD-286 has been shown to diminish the leukemia-initiating potential of AML stem and progenitor cells. ashpublications.orgashpublications.orgnih.gov This is achieved through the perturbation of chromatin accessibility and the repression of key regulatory genes such as c-Myc and PU.1. ashpublications.orgashpublications.org By effectively targeting the LSC pool, BRM/BRG1 ATP inhibitors hold the promise of providing more durable responses in the treatment of AML. researchgate.net

Efficacy in Specific AML Subtypes (e.g., MLL1r, mtNPM1)

Preclinical studies have highlighted the dependency of certain AML subtypes on the BRG1 subunit for survival, rendering them sensitive to BRM/BRG1 inhibition. ashpublications.org Specifically, AML with MLL1 rearrangement (MLL1r) or mutant NPM1 (mtNPM1) has shown susceptibility to treatment with the dual BRG1/BRM inhibitor, FHD-286. ashpublications.orgnih.govresearchgate.net

In vitro, exposure of AML cell lines (MOLM13, MV4-11, and OCI-AML3) and patient-derived AML cells with MLL1r or mtNPM1 to FHD-286 induced differentiation and cell death. researchgate.net This was associated with a reduction in chromatin accessibility and the repression of key oncogenic transcription factors such as c-Myc and PU.1. ashpublications.orgnih.govresearchgate.net

Cell LineAML SubtypeEffect of this compound
MOLM13MLL1rInduced differentiation and loss of viability researchgate.net
MV4-11MLL1rInduced differentiation and loss of viability researchgate.net
OCI-AML3mtNPM1Induced differentiation and loss of viability researchgate.net

Efficacy in B-cell Acute Lymphoblastic Leukemia (B-ALL) Models

The therapeutic potential of BRM/BRG1 inhibition has also been explored in the context of B-ALL.

In vitro studies have shown that FHD-286 can effectively inhibit the growth of B-ALL cell lines. ascopubs.org Treatment with FHD-286 resulted in a dose-dependent decrease in cell growth across various B-ALL cell lines with different genetic lesions, including those with KMT2A-rearrangements (RS4;11, KOPN-8, SEM), ETV6::RUNX1 fusion (REH), and DUX4-rearrangement (Nalm6). ascopubs.org

Sensitivity to the inhibitor varied among the cell lines, with Nalm6, REH, and SEM cells being the most sensitive, exhibiting low nanomolar IC50 values (2-7nM). ascopubs.org In contrast, the KMT2A-rearranged B-ALL lines, RS4;11 and KOPN-8, required higher concentrations to achieve growth inhibition (40-70nM). ascopubs.org

While the in vitro results are promising, in vivo validation of the efficacy of BRM/BRG1 inhibitors in B-ALL models is currently ongoing. ascopubs.org These studies will be crucial in determining the therapeutic potential of this class of inhibitors for the treatment of B-ALL.

Efficacy in Non-Small Cell Lung Cancer (NSCLC) Models

The role of the SWI/SNF complex in NSCLC is well-documented, with mutations in SMARCA4 (the gene encoding BRG1) occurring in approximately 10% of patients. aacrjournals.orgnih.gov This has provided a strong rationale for investigating the efficacy of BRM/BRG1 inhibitors in this disease.

Preclinical studies have demonstrated that a panel of NSCLC cell lines are responsive to dual BAF ATPase inhibition, both in vitro and in vivo. aacrjournals.org Importantly, this sensitivity was observed regardless of the SMARCA4 mutation status of the cancer cells. aacrjournals.org This suggests that both SMARCA4-mutant and wild-type NSCLC may be vulnerable to this therapeutic approach.

Mechanistically, dual BRM/BRG1 inhibition in NSCLC cell lines has been shown to reduce chromatin accessibility at motifs that are typically bound by AP-1 transcription factors. aacrjournals.org These transcription factors are known to play a role in the development and progression of NSCLC. aacrjournals.org

Furthermore, transcriptional analyses of NSCLC xenograft models treated with FHD-286 revealed a downregulation of a basal cell gene expression signature. aacrjournals.org This signature is associated with a less differentiated cell state, suggesting that BRM/BRG1 inhibition may promote a more differentiated and less aggressive phenotype in NSCLC. aacrjournals.org

Cancer ModelKey Findings
NSCLC Cell LinesSensitive to dual BAF ATPase inhibition irrespective of SMARCA4 mutation status aacrjournals.org
NSCLC XenograftsDownregulation of a basal cell gene expression signature upon treatment aacrjournals.org

Efficacy in Uveal Melanoma Models

Recent research has identified the SWI/SNF chromatin remodeling complex as a significant therapeutic target in uveal melanoma. nih.gov Studies have demonstrated that uveal melanoma models are dependent on the catalytic subunits of this complex, BRG1 (also known as SMARCA4) and BRM (also known as SMARCA2). nih.gov This dependency has paved the way for exploring small-molecule inhibitors that target the ATPase activity of BRM/BRG1.

The survival of uveal melanoma cells is critically dependent on the SWI/SNF complex. nih.gov Genetic knockdown experiments have shown that the simultaneous suppression of both BRG1 and BRM leads to a robust inhibitory effect on the growth of uveal melanoma cell lines. nih.gov This highlights the essential role of the SWI/SNF complex in this cancer type. nih.gov

Further investigation into the mechanism of this dependency has revealed a functional connection between the SWI/SNF complex and the Microphthalmia-associated Transcription Factor (MITF). nih.gov MITF is a key lineage-specific survival factor in melanocytes and melanoma cells. biorxiv.org The SWI/SNF component, BRG1, cooperates with MITF to regulate the expression of target genes, thereby promoting melanoma survival. biorxiv.orgaacrjournals.org Specifically, BRG1 and MITF work together to create a permissive chromatin structure on the promoter of the anti-apoptotic gene, melanoma inhibitor of apoptosis (ML-IAP), leading to its activation. biorxiv.orgaacrjournals.org This action protects melanoma cells from apoptosis following stresses like UV irradiation. aacrjournals.org

Dual small-molecule inhibitors of BRG1/BRM ATPase activity have shown significant antitumor effects in preclinical uveal melanoma models. nih.gov Compounds such as BRM011 and BRM014 have demonstrated potent inhibition of both BRG1 and BRM catalytic activity. nih.gov Treatment of a panel of uveal melanoma cell lines with these inhibitors resulted in decreased cell viability. nih.gov Another dual inhibitor, referred to as Compound-FHT, was also shown to induce growth defects and apoptosis in uveal melanoma models. nih.gov This pro-apoptotic effect was confirmed by observing increased caspase 3/7 activity in treated cells. nih.gov

Inhibitor Model System Key Findings Reference
BRM011 / BRM014Uveal Melanoma Cell LinesPotent inhibition of BRG1/BRM catalytic activity and cell viability. nih.gov
Compound-FHTUveal Melanoma ModelsInduces growth defects and apoptosis. nih.gov
FHD-286Metastatic Uveal Melanoma (Phase 1 Clinical Trial)Durable partial response, stable disease, and reduction in circulating tumor DNA. mdpi.comashpublications.org

Efficacy in Glioblastoma (GBM) Models (referencing similar BRG1/BRM inhibitors)

Glioblastoma (GBM) is an aggressive and difficult-to-treat brain cancer. Research has shown that BRG1 is highly expressed in GBM tumor tissue and is essential for maintaining the stem cell-like properties of GBM cancer stem cells. This has led to the investigation of SWI/SNF inhibitors as a potential therapeutic strategy.

Similar BRG1/BRM inhibitors have been shown to enhance the efficacy of the standard-of-care chemotherapeutic agent, temozolomide (B1682018) (TMZ), in GBM models. PFI-3, a small-molecule inhibitor of the bromodomains of the BRM/BRG1 subunits, markedly enhanced the anti-proliferative and cell death-inducing effects of TMZ in sensitive GBM cells.

Crucially, PFI-3 was also able to overcome the chemoresistance of highly TMZ-resistant GBM cells. In an intracranial GBM animal model, the combination of PFI-3 and TMZ resulted in a significant potentiation of the anticancer effect, leading to a marked increase in the survival of animals with GBM tumors. These findings identify the BRG1 and BRM subunits of the SWI/SNF complex as novel targets in GBM and suggest that their inhibition could improve clinical outcomes when combined with standard chemotherapy.

Inhibitor Cancer Model Combination Agent Key Findings Reference
PFI-3Glioblastoma (in vitro and in vivo)Temozolomide (TMZ)Enhanced anti-proliferative effects of TMZ, overcame TMZ resistance, and increased survival in animal models.

Efficacy in Prostate Cancer Models (referencing similar BRG1 inhibitors)

Elevated expression of BRG1 in prostate tumors has been shown to inversely correlate with patient survival, making it a prognostic indicator and a potential therapeutic target. mdpi.com Knockdown of BRG1 in prostate cancer has been observed to have an inhibitory effect on tumor growth.

Studies have identified a synthetic lethal relationship between the tumor suppressor PTEN and BRG1 in prostate cancer. nih.gov The loss of PTEN, a frequent event in prostate cancer, leads to an increased dependence on BRG1 for cell survival. nih.gov This makes PTEN-deficient tumors particularly vulnerable to BRG1 inhibition. nih.gov

Preclinical studies using BRG1 inhibitors have shown promise. The BRG1/BRM bromodomain inhibitor PFI-3 was found to profoundly compromise the growth of PTEN-null prostate cancer cells. nih.gov Similarly, a biologic inhibitor known as ADAADi, which shows specificity for BRG1, decreased prostate cancer cell proliferation, induced apoptosis, and reduced tumor growth in xenograft models. mdpi.com The dual BRM/BRG1 ATPase inhibitor FHD-286 has also demonstrated efficacy, reducing the expression of oncogenic androgen receptor (AR) target genes and decreasing tumor cell viability in prostate cancer cell lines, patient-derived organoids, and in vivo models. nih.gov

Inhibitor Prostate Cancer Model Key Findings Reference
PFI-3PTEN-deficient Prostate Cancer CellsProfoundly compromised the growth of PTEN-null cells. nih.gov
ADAADiProstate Cancer Cells and XenograftsDecreased cell proliferation, induced apoptosis, and reduced tumor growth in vivo. mdpi.com
FHD-286Prostate Cancer Cell Lines, Organoids, and In Vivo ModelsReduced expression of AR target genes and decreased tumor cell viability. nih.gov

Combination Therapies and Synergistic Effects

Synergistic Combinations with BRM/BRG1 ATP Inhibitor-1

Building on the rationale for combination therapy, preclinical studies have identified several agents that exhibit synergistic anti-cancer effects when combined with this compound. These combinations have shown particular promise in hematological malignancies like Acute Myeloid Leukemia (AML).

Decitabine (B1684300) is a hypomethylating agent that works by inhibiting DNA methyltransferase, leading to the re-expression of silenced tumor suppressor genes. The combination of this compound (FHD-286) with decitabine has been shown to be synergistically lethal against AML cell lines biorxiv.orgaacrjournals.org.

In preclinical models, this combination has demonstrated superior efficacy compared to either agent alone. Co-treatment with FHD-286 and decitabine significantly reduced the AML burden and improved survival in patient-derived xenograft (PDX) models researchgate.netashpublications.orgconfex.combiorxiv.org. These findings support the clinical evaluation of this combination in patients with advanced myeloid malignancies aacrjournals.orgtargetedonc.com.

Table 1: Preclinical Efficacy of this compound in Combination with Decitabine

Cell Lines Synergy Assessment In Vivo Model Outcome

BET (Bromodomain and Extra-Terminal) inhibitors, such as OTX015, are a class of drugs that target BRD2, BRD3, BRD4, and BRDT proteins, which are readers of histone acetylation and play a key role in transcriptional regulation. The rationale for combining a BRM/BRG1 inhibitor with a BET inhibitor is strong, as both target key components of the transcriptional machinery, and BET inhibition can counteract potential resistance mechanisms to BRM/BRG1 inhibition involving BRD4 researchgate.netashpublications.orgconfex.com.

Co-treatment with FHD-286 and the BET inhibitor OTX015 has been shown to exert synergistic lethality against AML cell lines and patient-derived AML cells, particularly those with MLL rearrangement or mutant NPM1 postersessiononline.eu. In vivo studies using PDX models of AML have confirmed the enhanced efficacy of this combination, showing a significant reduction in AML burden and improved survival compared to monotherapy, without a significant increase in toxicity researchgate.netashpublications.orgconfex.compostersessiononline.eu.

Table 2: Preclinical Efficacy of this compound in Combination with BET Inhibitors

Cell Lines Synergy Assessment In Vivo Model Outcome

Menin inhibitors are a promising class of targeted therapies for specific subtypes of AML, particularly those with MLL rearrangements or NPM1 mutations. As previously discussed, BRM/BRG1 inhibitors have shown efficacy in Menin inhibitor-resistant models, providing a clear rationale for combining these two classes of drugs.

Table 3: Preclinical Efficacy of this compound in Combination with Menin Inhibitors

Cell Lines Synergy Assessment In Vivo Model Outcome

Combination with Venetoclax

The combination of BRM/BRG1 ATP inhibitors with the BCL-2 inhibitor Venetoclax has demonstrated significant synergistic effects in the context of Acute Myeloid Leukemia (AML). Preclinical studies have shown that this combination leads to a marked increase in lethality against AML cell lines and patient-derived (PD) AML cells. The synergistic effect is particularly pronounced in AML subtypes carrying specific genetic alterations, such as MLL rearrangements (MLL-r), mutant NPM1 (mtNPM1), or EVI1 overexpression. targetedonc.comfoghorntx.comnih.gov

In both in vitro and in vivo models, the co-administration of the dual BRG1/BRM inhibitor, FHD-286, and Venetoclax has been shown to be more effective than either agent alone. This synergy is quantified by delta synergy scores, which have been observed to be between 10 and 33 using the Zero Interaction Potency (ZIP) method in AML cell lines and PD AML cells. confex.com

Interactive Data Table: Synergistic Lethality of this compound and Venetoclax in AML

Cell TypeGenetic MarkerSynergy Score (ZIP Method)Outcome
AML Cell LinesMLL-r, mtNPM110 - 33Synergistic Lethality
Patient-Derived AML CellsMLL-r, mtNPM1, EVI110 - 33Synergistic Lethality
PDX ModelMLL-rNot ApplicableReduced AML burden, Improved Survival

Combination with Cytarabine

The combination of BRM/BRG1 ATP inhibitors with the standard chemotherapy agent Cytarabine (also known as ara-C) is being explored as a therapeutic strategy for relapsed and/or refractory AML. Preclinical data has indicated that this combination has synergistic activity and can lead to improved outcomes compared to monotherapy. nih.gov

Based on these encouraging preclinical findings, a Phase 1 clinical trial was initiated to evaluate the safety, tolerability, and efficacy of the BRG1/BRM inhibitor FHD-286 in combination with low-dose Cytarabine (LDAC) in patients with relapsed and/or refractory AML. targetedonc.comfoghorntx.comlarvol.com The decision to proceed with this clinical investigation was supported by robust efficacy data from preclinical models, which demonstrated an improved survival benefit for the combination therapy versus single-agent control arms. foghorntx.com

The ongoing clinical study is designed as a dose-escalation trial to determine the optimal dosing for the combination regimen. foghorntx.comlarvol.com The primary goal is to assess the potential of this combination to overcome resistance to standard chemotherapy and provide a new treatment option for a patient population with a high unmet medical need. targetedonc.com

Interactive Data Table: Preclinical and Clinical Status of this compound and Cytarabine Combination

Study TypeModel/Patient PopulationKey Findings/Status
PreclinicalAML ModelsImproved survival benefit compared to single agents. foghorntx.com
Clinical Trial (Phase 1)Relapsed/Refractory AML PatientsStudy initiated to assess safety, tolerability, and efficacy. targetedonc.comfoghorntx.comlarvol.com

Combination with Paclitaxel (B517696) (referencing other BRG1/BRM inhibitors)

The combination of BRG1/BRM ATPase inhibitors with the microtubule-stabilizing agent Paclitaxel has shown promise in overcoming chemoresistance, particularly in solid tumors such as triple-negative breast cancer. nih.gov The underlying mechanism for this synergistic effect is linked to the role of BRG1 in the regulation of ATP-binding cassette (ABC) transporter genes, which are major contributors to multidrug resistance. nih.gov

Inhibition of the ATPase activity of BRG1 has been found to prevent the chemotherapy-induced upregulation of specific ABC transporter genes. nih.gov This, in turn, leads to increased intracellular concentrations of chemotherapeutic drugs like Paclitaxel, thereby enhancing their cytotoxic effects. nih.gov Studies have shown that a molecule targeting the BRG1 ATPase domain can replicate the increased drug efficacy seen with BRG1 knockdown. nih.gov

Further research has indicated that pharmacological inhibition of the SWI/SNF complex, of which BRG1 and BRM are key components, can lead to a significant decrease in the transcription of ABCC3, ABCC5, and ABCC10, which are implicated in Paclitaxel resistance. For instance, the bromodomain inhibitor PFI-3, which targets SWI/SNF, has been shown to synergistically sensitize various human cancer cell lines to DNA-damaging agents, a mechanism of action that shares similarities with overcoming resistance to drugs effluxed by ABC transporters. nih.gov

Interactive Data Table: Effect of BRG1/BRM Inhibition on Paclitaxel Sensitivity

Inhibitor TypeCancer ModelMechanism of ActionOutcome
BRG1 ATPase InhibitorTriple-Negative Breast CancerBlocks induction of ABC transporter genes. nih.govIncreased intracellular Paclitaxel concentration and efficacy. nih.gov
SWI/SNF Bromodomain Inhibitor (PFI-3)Various Human Cancer Cell LinesBlocks SWI/SNF chromatin binding, leading to defects in DNA damage repair. nih.govSensitizes cancer cells to chemotherapeutic agents. nih.gov

Resistance Mechanisms to Brm/brg1 Atp Inhibitor 1

Adaptive and Dysregulated Gene Expressions

The primary function of the BRG1 and BRM-containing SWI/SNF complexes is to regulate gene expression by altering chromatin structure. ludwigcancerresearch.org Inhibition of these complexes can lead to significant shifts in the transcriptional landscape. Cancer cells can adapt to this pressure by rewiring their gene expression programs to promote survival.

BRG1 and BRM can have both cooperative and antagonistic roles in transcription. nih.govresearchgate.net For instance, in certain cellular contexts, BRG1 acts as a negative regulator of genes involved in TNF-alpha signaling via NFKB, while BRM is a positive regulator. nih.gov Consequently, the loss or inhibition of BRG1 can lead to the upregulation of specific pro-survival pathways. nih.gov The dual loss of both BRG1 and BRM has been shown to alter the expression of over 6% of the murine genome, leading to the downregulation of tumor suppressors and the upregulation of oncogenes and genes involved in angiogenesis and metastasis. bohrium.com

Furthermore, the inactivation of BRG1 can contribute to cancer by maintaining cells in an undifferentiated state. nih.gov Restoration of BRG1 in lung cancer cells has been shown to upregulate lung-specific transcripts, restoring a more normal gene expression signature. nih.gov Resistance to BRM/BRG1 inhibitors may therefore involve the adaptive maintenance of these oncogenic, undifferentiated gene expression programs through alternative mechanisms. A key target of BRG1-dependent remodeling is the MYC oncogene; inhibition of BRG1/BRM downregulates MYC expression in acute myeloid leukemia (AML), suggesting that adaptive reactivation of MYC or its downstream targets could be a mechanism of resistance. nih.govaacrjournals.org

Table 1: Examples of Gene Expression Changes Mediated by BRG1/BRM

Gene Set/Pathway Role of BRG1 Role of BRM Consequence of BRG1/BRM Dysregulation
TNF-alpha Signaling (via NFKB) Negative Regulator Positive Regulator Loss of BRG1 may increase signaling. nih.gov
Fatty Acid Metabolism Negative Regulator Positive Regulator Functional antagonism observed. nih.gov
MYC Pathway Positive Regulator Not specified Inhibition of BRG1/BRM downregulates MYC expression in AML. aacrjournals.org
E-cadherin Positive Regulator Not specified BRG1 loss contributes to metastasis by driving E-cadherin loss. bohrium.com

Hotspot Mutations in Menin Abrogating Menin Inhibitor Activity

While mutations in Menin are a direct resistance mechanism to Menin inhibitors, they are relevant in the context of cancers where both SWI/SNF and the Menin-MLL complex are therapeutic targets, such as in KMT2A-rearranged or NPM1-mutant leukemias. nih.govnih.gov Menin inhibitors are designed to disrupt the Menin-MLL1 protein-protein interaction, which is critical for maintaining a leukemogenic gene expression program. nih.gov

Clinical resistance to the Menin inhibitor revumenib has been linked to the acquisition of somatic, hotspot mutations in the MEN1 gene. nih.gov These mutations affect amino acid residues at the drug-Menin interface, including M327, G331, and T349. nih.gov Crucially, these mutations decrease the binding affinity of the inhibitor without disrupting the essential interaction between Menin and MLL1. nih.gov This allows the oncogenic complex to remain intact and bound to chromatin, thereby sustaining the aberrant gene expression required for leukemia cell survival. nih.gov The emergence of these mutations highlights a mechanism of sustained chromatin occupancy as a means of therapeutic escape, a principle that could potentially apply to other chromatin-targeted therapies. nih.gov The observation that these mutations confer resistance across different Menin inhibitors suggests that next-generation drugs will be needed to overcome this challenge. nih.gov

Reversion of BRG1 Truncating Deletions and Restoration of SWI/SNF ATPase Expression

In cancers that harbor inactivating, truncating mutations in the SMARCA4 (BRG1) gene, a fascinating resistance mechanism can occur through secondary genetic events that restore the gene's function. biorxiv.orgaacrjournals.org This phenomenon has been observed in the context of chemotherapy resistance. In a BRG1-deficient cell line, treatment with paclitaxel (B517696) triggered new mutations that reverted the original BRG1 truncating deletion. biorxiv.org

This genetic reversion restored the open reading frame of the SMARCA4 gene, leading to the renewed expression of a functional SWI/SNF ATPase. biorxiv.org The restoration of BRG1 activity, in this case, contributed to drug resistance by increasing the transcription of ATP-binding cassette (ABC) drug efflux pumps. biorxiv.org This mechanism underscores the genetic plasticity of cancer cells and their ability to reverse inactivating mutations in tumor suppressor genes to gain a survival advantage against therapeutic pressures.

Upregulation of ABC Transporters (e.g., ABCB1, ABCC3, ABCC5, ABCC10)

A well-established mechanism of multidrug resistance in cancer is the overexpression of ATP-binding cassette (ABC) transporters, which function as efflux pumps to reduce intracellular drug concentrations. nih.govnih.gov The SWI/SNF complex, and BRG1 in particular, is a key regulator of the expression of several ABC transporter genes, especially in response to chemotherapy. biorxiv.orgnih.gov

Studies have shown that BRG1 is required for the drug-induced upregulation of transporters like ABCC3, ABCC5, and ABCC10. biorxiv.org Pharmacological inhibition of BRG1/BRM ATPase activity or transient silencing of SMARCA4 (BRG1) significantly reduces the transcription of these ABC transporter genes. biorxiv.org This leads to greater intracellular drug retention and increased chemosensitivity. nih.gov

Therefore, a potential mechanism of resistance to a BRM/BRG1 ATP inhibitor could involve the cancer cell uncoupling its expression of ABC transporters from BRG1/BRM control. This could occur through mutations in the regulatory regions of ABC transporter genes or the activation of alternative transcription factors that can drive their expression independently of SWI/SNF activity. Upregulation of ABCB1 and ABCG2 has been identified as a resistance mechanism for other targeted therapies, such as CDK7 inhibitors, establishing this as a common path of resistance. nih.gov

Table 2: ABC Transporters Implicated in Drug Resistance and Link to SWI/SNF

ABC Transporter Associated Drug Resistance Regulation by BRG1/SWI/SNF
ABCB1 ICEC0942, THZ1 nih.gov Expression correlated with response to CDK7 inhibitors. nih.gov
ABCC3 Paclitaxel biorxiv.org Transcription enabled by BRG1-based SWI/SNF complex. biorxiv.org
ABCC5 Paclitaxel biorxiv.org Transcription enabled by BRG1-based SWI/SNF complex. biorxiv.org
ABCC10 Paclitaxel biorxiv.org Transcription enabled by BRG1-based SWI/SNF complex. biorxiv.org
ABCG1 Methotrexate frontiersin.org Upregulated in resistant cells, mechanism independent of BRG1 not specified. frontiersin.org

Role of RB1 and TP53 in Sensitivity/Resistance to SWI/SNF Inhibition

The tumor suppressors RB1 (Retinoblastoma 1) and TP53 (Tumor Protein p53) are master regulators of cell cycle progression and apoptosis, and their functional status is deeply intertwined with the SWI/SNF complex. nih.gov The SWI/SNF complex is essential for the growth-inhibitory functions of both RB1 and TP53. nih.govnih.gov Specifically, BRG1, but not BRM, has been shown to be functionally linked to the RB1 pathway, and loss of BRG1 can lead to RB1 pathway inactivation. nih.gov Similarly, inactivating mutations in BRG1 can inhibit TP53-mediated cell growth suppression and apoptosis. nih.gov

This functional dependency suggests that the pre-existing status of RB1 and TP53 in a tumor can significantly influence its sensitivity to SWI/SNF inhibition. Tumors that have already lost both TP53 and RB1 function exhibit high proliferation rates and are often resistant to a broad spectrum of therapeutics. nih.govresearchgate.net Such double-negative tumors may be inherently less dependent on the specific growth control pathways modulated by BRG1/BRM, potentially rendering them less sensitive to SWI/SNF inhibitors from the outset. The loss of these key tumor suppressors can also promote lineage plasticity, allowing cancer cells to adopt different cellular identities to evade therapeutic targeting. researchgate.net

Compensatory Mechanisms by Other Chromatin Remodelers (e.g., EP400)

A critical mechanism of resistance to SWI/SNF inhibition is the functional compensation by other chromatin remodeling complexes. ludwigcancerresearch.org Research has identified the EP400/TIP60 remodeler as a key compensatory factor that can mitigate the effects of BRG1/BRM ATPase inhibition. nih.govbiorxiv.org

This compensatory relationship gives rise to a synthetic lethal interaction. nih.gov While inhibiting either SWI/SNF or EP400 alone may have a limited effect due to this redundancy, the simultaneous inhibition of both remodelers leads to a potent suppression of cancer cell growth. ludwigcancerresearch.org This has been observed in cell lines from various cancers, including acute myeloid leukemia and non-small cell lung cancer. ludwigcancerresearch.org The discovery of EP400's compensatory role not only explains a key resistance mechanism but also identifies a promising strategy for combination therapy to enhance the efficacy of SWI/SNF inhibitors. aacrjournals.org

Future Directions and Research Considerations

Defining Comprehensive Effects on Chromatin Remodeling and Gene Expression

A critical area of ongoing research is to fully elucidate the molecular mechanisms of BRM/BRG1 ATP inhibitors. These inhibitors are known to alter chromatin accessibility and subsequently modulate gene expression. nih.govbiorxiv.org Studies have shown that dual inhibition of BRG1/BRM leads to changes at genomic loci associated with oncogenic transcription factors. aacrjournals.orgnovartis.com A key downstream effect observed is the downregulation of critical oncogenes, including MYC, which is a well-established target of BRG1 activity in acute myeloid leukemia (AML). aacrjournals.orgnovartis.com

Future research should focus on comprehensive, genome-wide analyses to map the precise changes in chromatin structure and the full spectrum of gene expression alterations following inhibitor treatment. For instance, combining ATAC-Seq (Assay for Transposase-Accessible Chromatin using sequencing) with RNA-Seq in various cancer models can provide a more integrated understanding of how inhibitor-induced changes in chromatin accessibility translate to transcriptional reprogramming. biorxiv.orgbiorxiv.org Such studies have demonstrated that pharmacological inhibition with compounds like BRM011 induces specific changes in chromatin and gene expression that mimic the genetic depletion of BRM. biorxiv.org Understanding these intricate molecular details will be vital for identifying novel mechanisms of action, potential off-target effects, and rationale for combination therapies. ascopubs.org

Exploration of Efficacy in Other Cancer Types and Subtypes

While initial studies have shown significant promise for BRM/BRG1 inhibitors in hematological malignancies and specific solid tumors, the full spectrum of their anti-cancer activity remains to be explored. aacrjournals.orgacs.org

Current Findings:

Acute Myeloid Leukemia (AML): A significant dependency on the SWI/SNF catalytic function has been identified in AML. aacrjournals.orgnovartis.com Hematopoietic cancer cell lines, in general, have been found to be exquisitely sensitive to dual BRG1/BRM ATPase inhibitors. aacrjournals.orgnovartis.comnih.gov The inhibitor FHD-286, for example, has demonstrated the ability to induce differentiation and lethality in AML cells with MLL1 rearrangement (MLL1r) or mutant NPM1 (mtNPM1). nih.govashpublications.org

B-cell Acute Lymphoblastic Leukemia (B-ALL): Preclinical studies with FHD-286 have shown dose-dependent growth inhibition across various B-ALL cell lines, suggesting it may be an effective therapy for this disease. ascopubs.orgasco.org

BRG1-Mutant Cancers: There is a strong rationale for targeting BRM in cancers that have lost BRG1 function due to a concept known as synthetic lethality. pnas.org Orally active dual inhibitors have shown antiproliferative activity in BRG1-mutant lung tumor xenograft models. biorxiv.orgacs.orgnih.gov

Future research should systematically screen these inhibitors against a broader range of cancer types, including those with known alterations in SWI/SNF complex subunits. This includes non-small cell lung cancer, where BRG1 mutations are prevalent, and other solid tumors where SWI/SNF mutations are common. pnas.orgdana-farber.org

Development of Novel BRG1/BRM Antagonists (e.g., PROTACs)

Beyond small molecule inhibitors of ATPase activity, new therapeutic modalities are being developed to target BRG1 and BRM. Proteolysis-targeting chimeras (PROTACs) are a particularly promising approach. PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. nih.gov

Several groups have reported the development of PROTACs that can effectively degrade SMARCA2, SMARCA4, and the related protein PBRM1. biorxiv.org These novel degraders have shown anti-proliferative effects in cancer models, including AR-dependent prostate cancer and SMARCA4-mutant non-small cell lung cancer. biorxiv.org The development of these next-generation antagonists offers an alternative and potentially more potent or durable mechanism for eliminating the function of these key chromatin remodelers. Further research is needed to optimize the potency, selectivity, and drug-like properties of these degraders. nih.gov

Preclinical Evaluation of Next-Generation Inhibitors

The preclinical pipeline for BRG1/BRM inhibitors includes several next-generation compounds that are undergoing rigorous evaluation. These studies aim to characterize their potency, selectivity, and efficacy in various cancer models.

CompoundTypeKey Preclinical Findings
FHD-286 Oral, selective BRG1/BRM inhibitorInduces differentiation and apoptosis in AML and B-ALL cells. nih.govasco.orgfoghorntx.com Reduces AML burden and improves survival in patient-derived xenograft (PDX) models. nih.govbiorxiv.org Shows synergistic effects when combined with BET or menin inhibitors. nih.govashpublications.org
BRM011 / BRM014 Dual BRM/BRG1 ATPase inhibitorsInhibit proliferation in BRG1-mutant cancer cells. biorxiv.org Induce changes in chromatin accessibility and gene expression similar to genetic depletion of BRM. biorxiv.org
PFI-3 BRM/BRG1 Bromodomain inhibitorEnhances the anti-proliferative effects of temozolomide (B1682018) (TMZ) in glioblastoma models, overcoming chemoresistance. mdpi.com

Future preclinical work will need to continue characterizing these and other novel inhibitors, focusing on their efficacy in a wider range of in vivo models and exploring rational combination strategies to enhance anti-tumor activity. nih.gov

Further Investigation of Pharmacokinetic/Pharmacodynamic Considerations

Translating the potent in vitro activity of BRM/BRG1 inhibitors into in vivo efficacy requires a thorough understanding of their pharmacokinetic (PK) and pharmacodynamic (PD) properties. Orally active inhibitors have been developed, which is a crucial step for clinical translation. acs.orgnih.govmedchemexpress.com

In vivo studies have indicated that sustained and high-level target inhibition is necessary to achieve anti-tumor responses. biorxiv.org For example, in BRG1-mutant lung cancer models, the extent of tumor growth inhibition was correlated with the degree of suppression of target genes like KRT80. biorxiv.orgmedchemexpress.commedchemexpress.com This highlights the importance of establishing a clear PK/PD relationship to guide dose and schedule decisions in clinical trials. Future research should focus on optimizing drug formulations to improve bioavailability and developing robust PD biomarkers that can be measured in patient samples to confirm target engagement and guide therapeutic decisions.

Translational Studies and Clinical Development (referencing ongoing trials)

The ultimate goal of preclinical research is to inform the design of effective clinical trials. Several BRM/BRG1 inhibitors are now advancing into clinical development, marking a critical step in evaluating their therapeutic potential in patients.

Ongoing clinical trials include:

NCT04891757: A clinical trial evaluating FHD-286 in patients with metastatic uveal melanoma and relapsed/refractory acute myeloid leukemia and myelodysplastic syndrome. ascopubs.orgasco.org

24-498: An open-label, multicenter Phase I study of LY4050784, a selective SMARCA2/BRM inhibitor, in patients with advanced solid tumors harboring SMARCA4/BRG1 alterations. dana-farber.org

Translational studies running in parallel with these trials are essential. These studies should involve the collection of tumor biopsies and liquid biopsies to monitor treatment response, assess PD biomarkers, and investigate mechanisms of acquired resistance. The data generated from these trials will be invaluable for refining patient selection strategies and shaping the future clinical development of this promising class of epigenetic therapies.

Q & A

Q. What are the functional roles of BRM (SMARCA2) and BRG1 (SMARCA4) in chromatin remodeling, and why are they therapeutic targets in cancer?

BRM and BRG1 are mutually exclusive catalytic ATPase subunits of the BAF (mSWI/SNF) chromatin remodeling complex, which regulates gene expression by altering chromatin accessibility. BRG1 is frequently mutated in cancers (e.g., ~10% of non-small cell lung cancers), leading to synthetic lethality with BRM inhibition . Their ATPase domains share 92% structural homology, making selective targeting challenging . Functional genomic screens reveal that BRM inhibition in BRG1-mutant cancers disrupts transcriptional programs critical for tumor survival, providing a therapeutic rationale .

Q. How is the selectivity of BRM/BRG1 ATP Inhibitor-1 achieved despite high structural homology between BRM and BRG1?

Selectivity is determined through biochemical assays (e.g., IC50 comparisons) and structural optimization. For example, a novel compound reported at AACR 2024 showed a 20-fold selectivity for BRM (IC50 = 1 nM) over BRG1 by exploiting subtle differences in ATP-binding pockets . Orthogonal validation methods, such as cross-screening against other helicases and non-target panels, ensure specificity .

Q. What in vivo models are used to validate the efficacy of this compound?

Studies utilize BRG1-mutant xenograft models (e.g., A549 and RERF-LC-AI lung cancer lines). Tumor growth inhibition (87–96%) is quantified via caliper measurements and correlated with pharmacodynamic markers like target gene expression (e.g., KRT80 reduction) and chromatin accessibility changes (ATAC-seq) . Dose-response relationships are established using oral administration to assess pharmacokinetic/pharmacodynamic (PK/PD) profiles .

Advanced Research Questions

Q. How do compensatory chromatin remodeling mechanisms impact the efficacy of BRM/BRG1 inhibitors?

Time-resolved chromatin accessibility assays (e.g., ATAC-seq) reveal that EP400/TIP60 complexes restore chromatin accessibility in SWI/SNF-inhibited cells, maintaining transcriptional programs . Combinatorial inhibition of BRM/BRG1 and EP400 enhances tumor regression in preclinical models, highlighting the need for multi-target strategies .

Q. What experimental approaches resolve contradictions in BRM/BRG1 inhibitor activity across different cancer models?

Discrepancies arise due to tissue-specific SWI/SNF complex composition. Proteomic profiling (e.g., co-immunoprecipitation) identifies context-dependent binding partners (e.g., BAF155, BAF170) that modulate inhibitor sensitivity . Functional rescue experiments (e.g., BRG1 reconstitution in knockout cells) clarify ATPase-dependent vs. independent effects .

Q. How are ATPase-independent roles of BRM/BRG1 dissected in alternative splicing regulation?

RNA-seq and ChIP-seq in BRM/BRG1-depleted cells show that BRG1 influences splicing of 1,052 exons, 38% of which are ATPase-independent . Splicing factor interactomes (e.g., U2AF65) are mapped via RIP-seq to identify SWI/SNF-dependent RNA-binding protein recruitment .

Q. What methodologies validate target engagement and off-target effects in BRM/BRG1 inhibitor studies?

  • Cellular thermal shift assays (CETSA) confirm direct binding to BRM/BRG1 ATPase domains .
  • Chemical proteomics screens (e.g., kinome panels) assess off-target inhibition .
  • Resistance mutation screens (e.g., BRM ATPase domain mutagenesis) identify on-target mechanisms .

Methodological Considerations

Q. How are chromatin remodeling dynamics quantified post-inhibition?

  • ATAC-seq measures genome-wide chromatin accessibility changes .
  • CUT&Tag maps BRM/BRG1 occupancy at enhancers/promoters .
  • Live-cell imaging tracks real-time chromatin condensation using histone H2B-GFP reporters .

Q. What strategies optimize BRM/BRG1 inhibitor dosing in preclinical studies?

  • PK/PD modeling integrates plasma exposure data (LC-MS/MS) with tumor gene expression (RNA-seq) to establish effective doses .
  • Tolerability assessments monitor weight loss and organ toxicity in murine models, adjusting formulations (e.g., DMSO/PEG300/saline) to improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.